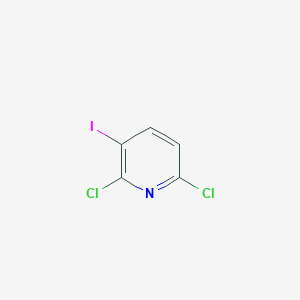

2,6-Dichloro-3-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCQIHCGMIPSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371076 | |

| Record name | 2,6-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-37-2 | |

| Record name | 2,6-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,6-dichloro-3-iodopyridine. It is a valuable heterocyclic building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective and sequential functionalization through various cross-coupling reactions. This document details key experimental protocols and explores the role of this compound derivatives as kinase inhibitors in cellular signaling pathways.

Core Chemical Properties

This compound is a solid crystalline compound with the chemical formula C₅H₂Cl₂IN.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂IN | [1][2] |

| Molecular Weight | 273.89 g/mol | [1] |

| Melting Point | 74-79 °C | [1] |

| Boiling Point | 294.8 °C at 760 mmHg | [3] |

| Density | 2.129 g/cm³ | [3][4] |

| Appearance | White crystals | [3] |

| Solubility | Data not readily available. Soluble in many organic solvents. | |

| CAS Number | 148493-37-2 | [1][2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct iodination of 2,6-dichloropyridine. The process requires deprotonation of the pyridine ring using a strong base, such as n-butyllithium, followed by quenching with an iodine source.

Experimental Protocol: Synthesis

Materials:

-

2,6-dichloropyridine

-

n-butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₅) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine (1.0 equivalent) and 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF is cooled to -78 °C.

-

n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 2 hours.

-

A solution of iodine (1.1 equivalents) in anhydrous THF is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed sequentially with saturated aqueous ammonium chloride and saturated aqueous sodium thiosulfate solutions.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Key Reactions and Experimental Protocols

The differential reactivity of the halogen substituents (I > Cl) in this compound allows for selective functionalization, making it a versatile intermediate.[5] The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction selectively functionalizes the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene/Water mixture)[5]

-

Schlenk flask or microwave reactor vial

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[5]

-

Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL) to the flask.[5]

-

Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between the 3-position of this compound and a terminal alkyne.[5]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 2 mol%)

-

Amine base (e.g., Triethylamine (NEt₃), 3 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))[5]

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 2 mol%).[5]

-

Add the anhydrous solvent (e.g., THF, 10 mL per mmol of the halide) followed by the terminal alkyne (1.2 eq).[5]

-

Add the amine base (e.g., NEt₃, 3 eq).[5]

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.[5]

-

Monitor the reaction progress by TLC or GC-MS.[5]

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.[5]

-

Filter the mixture through a pad of celite to remove precipitated salts.[5]

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of nitrogen-based substituents at the halogenated positions of the pyridine ring. While the iodine at the 3-position is most reactive, subsequent amination at the 2- and 6-positions can be achieved under more forcing conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (or its 3-substituted derivative)

-

Amine (1.1-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, 1.4-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under an inert atmosphere, add the pyridine substrate, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.

-

Add the base to the flask.

-

Seal the flask and add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development: Kinase Inhibition

Derivatives of this compound are of significant interest in drug discovery, particularly as scaffolds for the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6]

The versatile substitution pattern of the this compound core allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases. The substituents at the 2, 3, and 6-positions can be tailored to optimize binding within the ATP-binding pocket of the target kinase, leading to potent and selective inhibition.

Illustrative Signaling Pathway: Inhibition of a Tyrosine Kinase

The following diagram illustrates a simplified signaling pathway mediated by a receptor tyrosine kinase (RTK) and how a pyridine-based inhibitor, derived from this compound, can block downstream signaling.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2][4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7] All work should be conducted in a well-ventilated fume hood.[7] Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Conclusion

This compound is a highly versatile and valuable building block in synthetic chemistry. Its predictable regioselectivity in a variety of cross-coupling reactions allows for the efficient and modular synthesis of a wide array of substituted pyridines. These derivatives have demonstrated significant potential as scaffolds for the development of potent and selective kinase inhibitors, highlighting the importance of this compound in modern drug discovery and development. The experimental protocols provided herein offer a foundation for researchers to explore the rich chemistry of this intermediate.

References

- 1. This compound 97 148493-37-2 [sigmaaldrich.com]

- 2. This compound | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sincerechemical.com [sincerechemical.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 148493-37-2 [chemicalbook.com]

A Technical Guide to 2,6-Dichloro-3-iodopyridine: Properties and Synthetic Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-3-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry. The document details its physicochemical properties, with a focus on its molecular weight. Furthermore, it delves into its application as a key intermediate in the synthesis of targeted therapeutics, particularly inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the immune response. Detailed experimental protocols for the synthesis of this compound and its subsequent elaboration into advanced intermediates for HPK1 inhibitors are provided. This guide also includes a schematic representation of the HPK1 signaling pathway to provide context for its therapeutic targeting.

Core Properties of this compound

This compound is a polysubstituted aromatic heterocycle. Its structure, featuring three distinct halogen atoms, offers a versatile platform for synthetic transformations, allowing for regioselective functionalization. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Cl₂IN | [1] |

| Molecular Weight | 273.88 g/mol | [1] |

| Monoisotopic Mass | 272.86090 Da | [1] |

| CAS Number | 148493-37-2 |

Synthesis of this compound: An Experimental Protocol

The following protocol outlines a common laboratory-scale synthesis of this compound from 2,6-dichloropyridine.

Reaction Scheme:

Materials:

-

2,6-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₅) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry glassware

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: To the cooled THF, sequentially add diisopropylamine followed by a solution of n-butyllithium in hexanes. Stir the resulting mixture at -78 °C. Then, add 2,6-dichloropyridine to the reaction mixture and continue stirring at -78 °C for 2 hours.

-

Iodination: Prepare a solution of iodine in anhydrous THF. Add this iodine solution to the reaction mixture at -78 °C.

-

Quenching and Extraction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with saturated aqueous ammonium chloride solution and saturated aqueous sodium thiosulfate solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Intermediate for HPK1 Inhibitors

This compound serves as a crucial building block in the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, the anti-tumor immune response can be enhanced, making it a promising target for cancer immunotherapy.

The differential reactivity of the halogen substituents on the pyridine ring allows for selective functionalization. The iodine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, compared to the chlorine atoms at the 2- and 6-positions. This regioselectivity is exploited to introduce various moieties that are crucial for the binding and inhibitory activity of the final drug candidate.

The HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to a signaling complex at the cell membrane. Within this complex, HPK1 is activated and proceeds to phosphorylate downstream substrates, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the dampening of the T-cell activation cascade, thereby acting as an intracellular immune checkpoint. Inhibition of HPK1 blocks this negative feedback loop, leading to a more robust and sustained T-cell response against cancer cells.

References

2,6-Dichloro-3-iodopyridine safety data sheet

An In-depth Technical Guide to the Safety Data for 2,6-Dichloro-3-iodopyridine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 148493-37-2), a halogenated pyridine derivative used in chemical synthesis. The information is compiled from various safety data sheets (SDS) to provide a detailed resource for safe handling, storage, and emergency procedures.

Physicochemical and Identification Data

Proper identification and understanding of the basic physicochemical properties of a substance are the foundation of a robust safety assessment.

| Identifier | Value | Source |

| Chemical Name | This compound | PubChem[1], Fisher Scientific[2] |

| CAS Number | 148493-37-2 | ChemScene[3], PubChem[1] |

| Molecular Formula | C₅H₂Cl₂IN | ChemScene[3], PubChem[1] |

| Molecular Weight | 273.88 g/mol | ChemScene[3], PubChem[1] |

| Purity | ≥97% | ChemScene[3] |

| SMILES | IC1=CC=C(Cl)N=C1Cl | ChemScene[3] |

| InChIKey | DPCQIHCGMIPSQV-UHFFFAOYSA-N | PubChem[1] |

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[3] |

| LogP | 2.993 | ChemScene[3] |

| Hydrogen Bond Acceptors | 1 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 0 | ChemScene[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Echemi[4], PubChem[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Echemi[4], PubChem[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Echemi[4], PubChem[1] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Echemi[4], PubChem[1] |

The associated GHS pictograms signify the primary hazards:

Caption: GHS pictograms for this compound.

Experimental Protocols

The safety data presented in the SDS are derived from standardized testing methodologies. While the specific experimental reports are not provided in the SDS, the hazard classifications are typically determined by studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: Determined by studies such as OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).

-

Skin Irritation: Assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Damage/Irritation: Evaluated through protocols similar to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Specific Target Organ Toxicity: Based on data from studies that assess effects on respiratory function following exposure, such as OECD Test Guideline 403 (Acute Inhalation Toxicity).

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended.[4]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

The logical flow for responding to an exposure event is outlined below:

Caption: First-aid response workflow for exposure.

Handling, Storage, and Personal Protective Equipment

Safe handling and storage practices are critical to minimizing the risk of exposure.

| Aspect | Recommendation | Source |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | Echemi[4] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials. Protect from light. | Echemi[4], ChemScene[3] |

The following personal protective equipment (PPE) should be worn when handling this substance.[4]

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Wear chemical-impermeable gloves. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |

Accidental Release Measures

In the case of a spill, the following procedures should be followed.

| Step | Action | Source |

| 1. Personal Precautions | Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. | Echemi[4] |

| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. | Echemi[4] |

| 3. Containment and Cleaning | Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal. | Fisher Scientific[2] |

A workflow for managing an accidental release is depicted below:

Caption: Workflow for accidental release response.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

| Parameter | Information | Source |

| Reactivity | None known, based on information available. | Fisher Scientific[2] |

| Chemical Stability | Stable under normal conditions. Light sensitive. | Fisher Scientific[2] |

| Conditions to Avoid | Incompatible products, excess heat, exposure to light. | Fisher Scientific[2] |

| Incompatible Materials | Strong oxidizing agents. | |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride. | Fisher Scientific[2] |

Toxicological and Ecological Information

Detailed toxicological and ecological data were not available in the summarized SDS. The provided hazard classifications indicate significant acute toxicity if swallowed and severe irritation to skin and eyes. The environmental fate and effects have not been fully investigated, but it is advised that the substance should not be released into the environment.[2]

Transport Information

This compound is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Transport Hazard Class | Packing Group | Source |

| ADR/RID | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III | Fisher Scientific[2] |

| IMDG | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III | |

| IATA | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III | Fisher Scientific[2] |

This technical guide provides a consolidated source of safety information for this compound. Researchers, scientists, and drug development professionals should always consult the most current and complete Safety Data Sheet from their supplier before handling this chemical and ensure that all appropriate safety protocols are in place.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-iodopyridine

This technical guide provides a comprehensive overview of the core physical properties of this compound, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process optimization, and computational modeling.

Core Physical and Chemical Properties

This compound is a solid compound at room temperature, appearing as white to light yellow crystals or powder.[1][2] Its chemical structure and properties are defined by the presence of two chlorine atoms, an iodine atom, and a nitrogen atom on the pyridine ring, which influence its reactivity, polarity, and intermolecular interactions.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂IN | [1][3][4] |

| Molecular Weight | 273.89 g/mol | [1][3][4] |

| Melting Point | 74-79 °C | [3][5] |

| Boiling Point | 294.8 °C (at 760 mmHg) | [1][3][5] |

| Density | 2.129 g/cm³ | [1][3][5] |

| Physical State | Solid, white crystals or light yellow powder. | [1][2] |

| LogP (octanol-water) | 2.993 | [1][6] |

| pKa (Predicted) | -3.87 ± 0.10 | [5] |

| Flash Point | 132.1 °C | [1] |

| Refractive Index | 1.652 | [1] |

| Vapor Pressure | 0.00279 mmHg at 25°C | [2] |

Experimental Protocols

Precise determination of physical properties is fundamental for the characterization and quality control of chemical compounds. Below is a detailed, standardized protocol for determining the melting point of a crystalline solid such as this compound.

Protocol: Melting Point Determination via Capillary Method

This method is a widely accepted technique for determining the melting point of a crystalline solid and is a critical indicator of purity.[7] A narrow melting range close to the literature value typically signifies a high-purity substance.[7]

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample requires grinding)

Procedure:

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely ground using a mortar and pestle to ensure uniform packing and efficient heat transfer.[7]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[7]

-

Preliminary Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a rapid, steady rate (e.g., 10-20 °C/min) to obtain an approximate melting temperature.[7]

-

Refined Measurement: A second sample is prepared and placed in the apparatus. It is heated rapidly to a temperature approximately 15-20 °C below the preliminary melting point determined in the previous step. The heating rate is then reduced significantly to 1-2 °C/min to allow for precise observation as the melting point is approached.[7]

-

Data Recording:

The following diagram illustrates the workflow for this experimental protocol.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the bulk properties like melting and boiling points. The following diagram illustrates these fundamental relationships.

This guide provides essential physical property data and standardized experimental context for this compound. These details are critical for ensuring the accuracy, reproducibility, and success of research and development activities involving this compound.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. echemi.com [echemi.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 148493-37-2 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 2,6-Dichloro-3-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-iodopyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various compounds, notably in the development of novel therapeutics. Its utility as a precursor for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors underscores its importance in the field of immuno-oncology. Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and the biological context of its application.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers qualitative information and data for structurally related compounds to inform initial solvent selection and experimental design.

Solubility Profile

Direct quantitative solubility data for this compound is limited. However, qualitative assessments and data from related compounds provide valuable insights into its likely solubility characteristics.

Table 1: Qualitative and Comparative Solubility Data

| Compound | Solvent | Temperature | Solubility |

| This compound | Water | Not Specified | Slightly soluble[1] |

| 2,6-Dichloropyridine | Water | Not Specified | Insoluble[2][3] |

| 2,6-Dichloropyridine | Benzene | Not Specified | Soluble[2] |

| 2,6-Dichloropyridine | Ether | Not Specified | Soluble[2] |

| 2,6-Dichloropyridine | Chloroform | Not Specified | Soluble[2] |

| 2,6-Dichloropyridine | Methanol | Not Specified | Soluble[2] |

| 3,5-Dichloro-2-(trichloromethyl)pyridine (Reference Compound) | Acetone | 20°C | 198 g/100 mL[4] |

| 3,5-Dichloro-2-(trichloromethyl)pyridine (Reference Compound) | Methylene Chloride | 20°C | 198 g/100 mL[4] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is best obtained through standardized experimental procedures. The following section details the conventional shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Gravimetric Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Filtration apparatus

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Once the solvent is fully removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of filtered solution) x 100

-

Caption: Workflow for determining the solubility of a solid compound.

Biological Context: Role in HPK1 Inhibition

This compound is a valuable building block for the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[5] HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening the anti-tumor immune response.[6][7][8] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell activation and improve the efficacy of treatments like PD-1 blockade.[2][9]

Upon T-cell receptor engagement, HPK1 is recruited to a signaling complex and becomes activated.[5][10] Activated HPK1 then phosphorylates downstream adaptor proteins, such as SLP-76, leading to the attenuation of the signaling cascade that would otherwise promote T-cell activation and proliferation.[1][6] By inhibiting HPK1, the negative feedback loop is disrupted, resulting in a more robust and sustained T-cell-mediated immune response against cancer cells.

Caption: HPK1's role as a negative regulator in TCR signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dichloro-3-iodopyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-3-iodopyridine, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the structural characterization of this compound. The guide details available and predicted spectroscopic data, outlines experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Chemical Structure and Properties

This compound is a halogenated pyridine derivative with the chemical formula C₅H₂Cl₂IN and a molecular weight of 273.88 g/mol .[1] Its structure, featuring two chlorine atoms and one iodine atom on the pyridine ring, makes it a versatile building block for various cross-coupling reactions.

Spectroscopic Data

A summary of the available and predicted spectroscopic data for this compound is presented below. Due to a lack of publicly available experimental spectra for some techniques, predicted values based on data from structurally similar compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 |

| H-5 | ~ 7.2 - 7.4 | Doublet (d) | ~ 8.0 |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 152 |

| C-3 | ~ 95 |

| C-4 | ~ 142 |

| C-5 | ~ 125 |

| C-6 | ~ 150 |

Mass Spectrometry (MS)

Note: No experimental mass spectrum for this compound has been found in public databases. The data presented here is based on predicted fragmentation patterns and adduct formation.

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments.

Predicted Mass Spectrometry Data:

| Ion/Adduct | Predicted m/z |

| [M]⁺ | 272.86 |

| [M+H]⁺ | 273.87 |

| [M+Na]⁺ | 295.85 |

| [M+K]⁺ | 311.82 |

Predicted Key Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment through the loss of a chlorine atom, an iodine atom, or a molecule of HCl or HI.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The IR spectrum of this compound has been recorded using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| ~ 1550-1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~ 1100-1000 | Strong | C-Cl stretching |

| ~ 850-750 | Strong | C-H out-of-plane bending |

| Below 700 | Medium | C-I stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: Experimental UV-Vis data for this compound is not available. The predicted absorption maxima are based on the known UV-Vis spectra of pyridine and its derivatives.[3][4]

Pyridine derivatives typically exhibit two main absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions.

| Predicted λmax (nm) | Transition |

| ~ 220 - 230 | π→π |

| ~ 270 - 280 | n→π |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.

NMR Data Acquisition

Workflow for NMR data acquisition and processing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Analysis

Workflow for GC-MS analysis.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[5]

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-400.

IR Spectroscopy

Workflow for IR spectroscopy.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. PubChem lists the use of a Bruker Tensor 27 FT-IR.[2]

Sample Preparation (Thin Solid Film Method): [6][7]

-

Dissolve a small amount of this compound in a few drops of a volatile solvent (e.g., dichloromethane).

-

Place a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. A typical range is 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation: A standard UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

Data Acquisition:

-

Use a quartz cuvette.

-

Record the spectrum over a range of approximately 200-400 nm.

-

Use the pure solvent as a blank to zero the instrument.

Signaling Pathways and Logical Relationships

The primary utility of this compound in research and drug development lies in its capacity for selective functionalization through sequential cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for a controlled, stepwise introduction of different substituents.

Synthetic pathway for functionalization.

This selective functionalization is a key logical relationship to consider when analyzing the spectroscopic data of reaction products derived from this starting material. The disappearance of signals corresponding to the halogen atoms and the appearance of new signals corresponding to the introduced substituents in the NMR, MS, and IR spectra can be used to monitor the progress and confirm the outcome of these synthetic transformations.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ikm.org.my [ikm.org.my]

- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in many biologically active compounds and functional materials. The selective functionalization of polyhalogenated heterocycles, such as 2,6-dichloro-3-iodopyridine, presents a unique synthetic opportunity for the construction of complex molecular architectures.

These application notes provide a detailed protocol and scientific background for the regioselective Buchwald-Hartwig amination of this compound. By leveraging the differential reactivity of the halogen substituents, this protocol is designed to enable the selective formation of a C-N bond at the C-3 position, yielding 3-amino-2,6-dichloropyridine derivatives as valuable intermediates for further synthetic transformations.

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The bond dissociation energy of C-X bonds follows the trend C-I < C-Br < C-Cl. Consequently, the oxidative addition step is most facile for the C-I bond, followed by the C-Br bond, and then the C-Cl bond. In the case of this compound, the significant difference in reactivity between the iodo and chloro substituents allows for a high degree of selectivity, with the amination occurring preferentially at the C-3 position. Careful control of reaction conditions, such as temperature and reaction time, can further enhance this selectivity and minimize potential side reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various chloro- and iodo-substituted pyridines with different amines. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |

| 2 | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | 18 | 75-85 |

| 4 | n-Butylamine | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 100 | 12 | 88-98 |

| 5 | 4-Methoxyaniline | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 24 | 82-92 |

Note: Yields are based on literature reports for analogous substrates and may vary for this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective mono-amination of this compound at the C-3 position.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flasks, oven-dried)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add the base (e.g., 1.5 equivalents of NaOtBu) to the flask.

-

Add this compound (1.0 equivalent).

-

Seal the flask with a septum.

-

-

Reagent Addition:

-

Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.

-

Add the amine (1.1-1.2 equivalents) via syringe. For solid amines, they can be added in the glovebox during the initial setup.

-

-

Reaction:

-

Place the Schlenk flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

-

Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-amino-2,6-dichloropyridine derivative.

-

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2,6-dichloro-3-iodopyridine. This trifunctionalized pyridine is a valuable building block for the synthesis of complex, substituted pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science. The differential reactivity of the halogen substituents (I > Cl) allows for selective functionalization at the C-3 position, leaving the C-2 and C-6 chloro substituents available for subsequent transformations.

Introduction to Selective Cross-Coupling

The synthetic utility of this compound lies in the chemoselective functionalization of its carbon-halogen bonds. Under palladium catalysis, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds.[1][2][3][4] This reactivity difference enables a modular approach to the synthesis of 2,3,6-trisubstituted pyridines. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions at the C-3 position: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is primarily used to introduce aryl or heteroaryl substituents at the C-3 position.

Comparative Data: Catalytic Systems and Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4-12 | Good to Excellent | [1] |

| Pd(OAc)₂ | None (ligand-free) | Na₂CO₃ | H₂O/DMF | 60 | 12 | Good | [5] |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | 16 | Good to Excellent | [6] |

Yields are representative and can vary based on the specific boronic acid and precise reaction conditions.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-(4-methoxyphenyl)pyridine

This protocol describes a general method for the selective coupling of an arylboronic acid to the 3-position of this compound.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[1]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Solvent Addition: Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry.[1]

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[1]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[1]

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2,6-dichloro-3-(4-methoxyphenyl)pyridine product.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an organohalide and a terminal alkyne, providing a route to 3-alkynyl-2,6-dichloropyridines.[7][8] These products are valuable intermediates for further synthetic transformations.

Comparative Data: Catalytic Systems and Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | 16 | Good to Excellent | [2] |

| Pd(PPh₃)₄ | CuI | HNiPr₂ | 1,4-Dioxane | Room Temp | 2-4 | Good to Excellent | [9] |

| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Acetonitrile | 80 | 12 | Good | [10] |

Yields are representative and can vary based on the specific terminal alkyne and precise reaction conditions.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-(phenylethynyl)pyridine

This protocol details a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

-

This compound

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL), add bis(triphenylphosphine)palladium(II) chloride (0.05 mmol) and copper(I) iodide (0.1 mmol).[2]

-

Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through it for 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.[2]

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

-

Purification: Purify the crude product by column chromatography.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-2,6-dichloropyridines.[11][12] This reaction is crucial for introducing nitrogen-containing functional groups that are prevalent in pharmacologically active compounds.

Comparative Data: Catalytic Systems and Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6-16 | Good to Excellent | [13] |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | Good to Excellent | [14] |

| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 | 72 | Good | [14] |

Yields are representative and can vary based on the specific amine and precise reaction conditions.

Experimental Protocol: Synthesis of 2,6-Dichloro-N-phenylpyridin-3-amine

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and sodium tert-butoxide (1.4 equiv). Add this compound (1.0 equiv) and a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous toluene, followed by aniline (1.2 equiv) via syringe.

-

Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 16 hours.[14]

-

Work-up: Cool the reaction mixture to room temperature and partition between ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

-

Washing and Drying: Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.[14]

-

Purification: Purify the residue by flash column chromatography to afford the desired 3-amino-2,6-dichloropyridine derivative.

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Caption: General experimental workflow for cross-coupling reactions.

Caption: Reactivity hierarchy enabling selective C-3 coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines Using 2,6-Dichloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of polysubstituted pyridines utilizing 2,6-dichloro-3-iodopyridine as a versatile building block. The differential reactivity of the halogen substituents allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, offering a modular approach to complex pyridine derivatives that are of significant interest in medicinal chemistry and materials science.

Introduction to Selective Functionalization

The synthetic utility of this compound lies in the distinct reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the general trend: C-I > C-Br > C-Cl. This predictable hierarchy enables the selective functionalization at the 3-position (iodo group) under milder conditions, while the chloro groups at the 2- and 6-positions remain available for subsequent transformations under more forcing conditions. This regioselectivity is crucial for the controlled synthesis of unsymmetrically substituted pyridines.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

This document focuses on three key palladium-catalyzed cross-coupling reactions for the functionalization of this compound:

-

Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position.

-

Sonogashira Coupling: For the introduction of alkynyl groups at the 3-position, which can serve as versatile handles for further chemical modifications.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines at the chloro positions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively performed at the C-I bond to introduce a variety of aryl and heteroaryl moieties.

Caption: General scheme for the Suzuki-Miyaura coupling at the 3-position of this compound.

Representative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. Please note that these are generalized conditions and may require optimization for specific substrates.

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 75-85 |

| 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 70-80 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

-

Reaction: Place the reaction mixture in a preheated oil bath and stir at the indicated temperature for the specified time.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling provides a powerful method for the introduction of terminal alkynes, which are valuable synthetic intermediates. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Caption: General scheme for the Sonogashira coupling at the 3-position of this compound.

Representative Data for Sonogashira Coupling

The following table provides representative conditions for the Sonogashira coupling of this compound. Optimization may be necessary for specific alkynes.

| Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-90 |

| 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 50 | 12 | 75-85 |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | Toluene | 70 | 10 | 70-80 |

| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | RT | 24 | 65-75 |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Reagent Addition: Add the degassed solvent, the terminal alkyne (1.5 equiv), and the amine base.

-

Reaction: Stir the reaction mixture at the indicated temperature for the specified duration.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. While the C-I bond is most reactive, this reaction is particularly useful for the functionalization of the less reactive C-Cl bonds at the 2- and 6-positions after the 3-position has been functionalized. However, under specific conditions, direct amination at the chloro positions can be achieved, though it typically requires more forcing conditions than coupling at the iodo position.

Application Notes and Protocols for 2,6-Dichloro-3-iodopyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-iodopyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its trifunctional nature, featuring halogen atoms with distinct reactivity, allows for selective and sequential chemical modifications. This characteristic makes it an ideal scaffold for the synthesis of complex, multi-substituted pyridine derivatives, which are prevalent in a wide range of biologically active molecules. The strategic arrangement of the chloro and iodo substituents enables a modular approach to drug design, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The primary utility of this compound lies in its application as a precursor for kinase inhibitors, particularly targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of T-cell activation, and its inhibition is a promising strategy in the field of immuno-oncology to enhance anti-tumor immune responses. The pyridine core serves as a versatile scaffold for developing potent and selective inhibitors that can modulate key signaling pathways in cancer and inflammatory diseases.

Key Applications in Medicinal Chemistry: HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein, leading to the downregulation of T-cell activation, proliferation, and cytokine production.[1][2] By inhibiting HPK1, the natural brake on the immune system is released, leading to an enhanced anti-tumor response. This makes HPK1 a prime target for the development of novel cancer immunotherapies.[1][3]

The this compound scaffold is particularly well-suited for the synthesis of trisubstituted pyridine-based HPK1 inhibitors. The synthetic strategy typically involves a regioselective functionalization sequence, leveraging the differential reactivity of the halogens (I > Cl) in palladium-catalyzed cross-coupling reactions.

Quantitative Data: Representative HPK1 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative HPK1 inhibitors featuring a trisubstituted pyridine or similar heterocyclic core. While not all of these compounds are explicitly synthesized from this compound, they represent the class of molecules that can be accessed using this building block and demonstrate the potency that can be achieved.

| Compound Class | Compound ID | HPK1 IC₅₀ (nM) | Kinase Selectivity Highlights | Reference(s) |

| Spiro Analogues | Compound 16 | 2.67 | >100-fold vs. MAP4K family; >300-fold vs. selected kinases | [1][3] |

| Pyridine-2-Carboxamides | Compound 19 | Data pending | >637-fold vs. GCK-like kinase; >1022-fold vs. LCK | [4] |

| 7H-Pyrrolo[2,3-d]pyrimidines | Compound 31 | 3.5 | Favorable selectivity within a panel of kinases | [2] |

Note: The data presented are for representative compounds within the indicated class to illustrate the potential therapeutic efficacy.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Iodine

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₅)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), cool a solution of n-butyllithium (2.5 M in hexane, 10.0 mL, 25.0 mmol) and anhydrous THF (40 mL) to -78 °C in a dry ice/acetone bath.

-

To this solution, sequentially add diisopropylamine (3.50 mL, 25.0 mmol) and 2,6-dichloropyridine (3.70 g, 25.0 mmol) while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 2 hours.

-

Prepare a solution of iodine (7.40 g, 29.0 mmol) in THF and add it to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by adding water (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl (75 mL) and saturated aqueous Na₂S₂O₅ (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Representative Synthesis of a 2,3,6-Trisubstituted Pyridine Scaffold for HPK1 Inhibition

This protocol outlines a representative two-step synthesis of a core scaffold for HPK1 inhibitors starting from this compound, involving a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

Step A: Suzuki-Miyaura Coupling at the C3 Position

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

-

Add a degassed 2:1 mixture of 1,4-dioxane and water (6 mL).

-

Seal the vial and heat in a microwave reactor at 100-120 °C for 20-30 minutes, or alternatively, heat at 90 °C under conventional heating until completion as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-2,6-dichloropyridine intermediate.

Step B: Buchwald-Hartwig Amination at the C6 Position

Materials:

-

3-Aryl-2,6-dichloropyridine (from Step A)

-

Desired amine (e.g., a substituted aniline or heterocyclic amine)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene or Dioxane, anhydrous

-

Ethyl acetate

-

Celite

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol), the phosphine ligand (0.06 mmol), and NaOt-Bu (1.4 mmol).

-

Add the 3-aryl-2,6-dichloropyridine (1.0 mmol) and the desired amine (1.2 mmol).

-